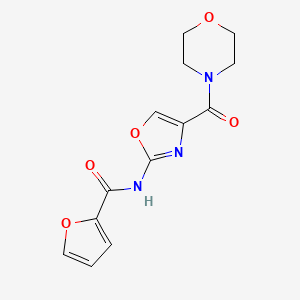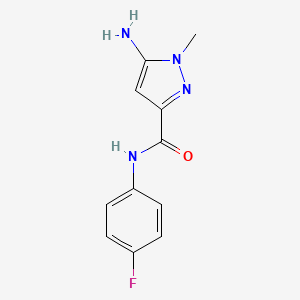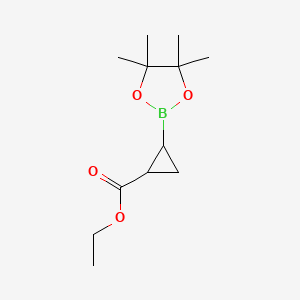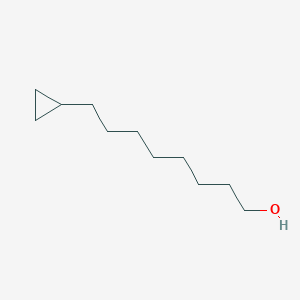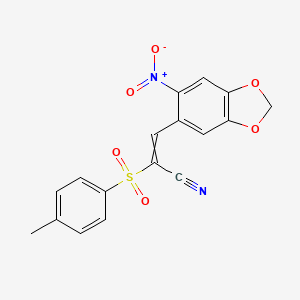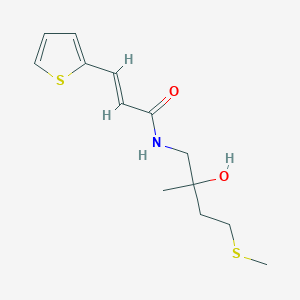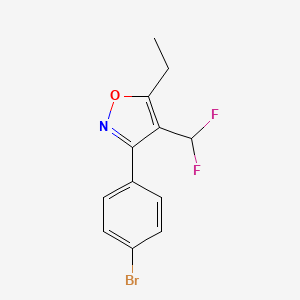
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells and induces apoptosis. Additionally, the compound has been shown to possess antibacterial activity against a range of gram-positive and gram-negative bacteria, including drug-resistant strains.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole is not fully understood. However, studies suggest that the compound exerts its biological activities through the modulation of various signaling pathways. The compound has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. Additionally, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 pathway.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has also been shown to possess antibacterial activity against a range of gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole in lab experiments is its high yield and purity. The compound can be easily synthesized and purified, making it a suitable candidate for various biological assays. Additionally, the compound exhibits diverse biological activities, making it a useful tool for investigating various biological processes.
However, one of the limitations of using 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays. Additionally, the compound's mechanism of action is not fully understood, which may limit its use in some studies.
Future Directions
There are several future directions for the scientific research of 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole. One potential direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential targets. Furthermore, the development of novel derivatives of 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Synthesis Methods
The synthesis of 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole involves the reaction of 4-bromoacetophenone, difluoromethyl ketone, and ethyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a multistep process, including the formation of an intermediate product, which is subsequently cyclized to obtain the final product. The yield of the synthesis process is high, and the purity of the compound can be achieved through recrystallization.
properties
IUPAC Name |
3-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO/c1-2-9-10(12(14)15)11(16-17-9)7-3-5-8(13)6-4-7/h3-6,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNOFEVEKFHVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

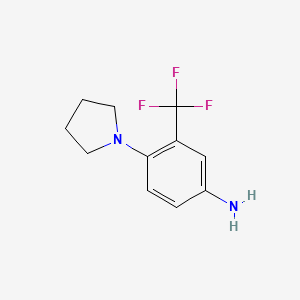
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)
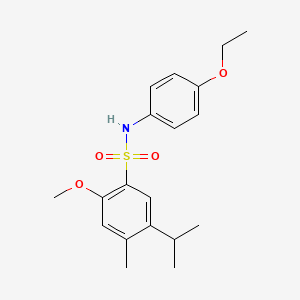
![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)
